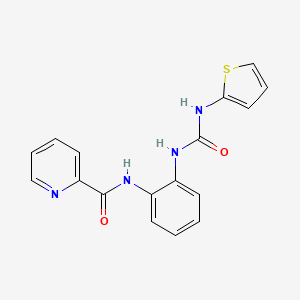

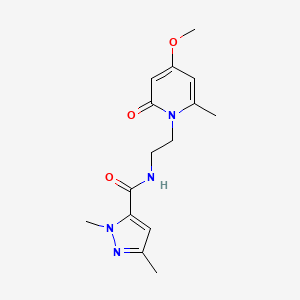

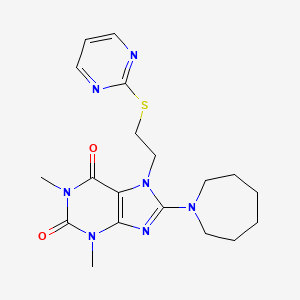

N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide” is a complex organic compound that contains a thiophene moiety . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . This compound is a part of a broader class of thiophene-based analogs, which have been of interest to scientists due to their potential biological activity .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A common method for synthesizing thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of “N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide” can be characterized by various spectroscopic methods, including FT-IR, 1H and 13C NMR, and single crystal X-ray crystallography . The thiophene ring system in the molecule contributes to its unique properties and applications .Chemical Reactions Analysis

Thiophene derivatives, including “N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide”, can undergo a variety of chemical reactions. For instance, the CH-acidic position in the thiophene ring allows for reactions with nitriles, yielding aminothiophene derivatives . The newly formed amino group can then react in a domino process with a ketone, forming an enamine, which can condense with the keto-group to form a pyridine ring .Physical And Chemical Properties Analysis

Thiophene, a key component of “N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

- Results : Compound 4f exhibited excellent fungicidal activity, surpassing commercial fungicides. It is a promising candidate for further development .

- Applications : Researchers explore these compounds for their potential as lead molecules in drug discovery. Their unique structural features make them valuable anchors for combinatorial libraries .

- Studies : Some novel 2-(3-cyano-6-(thiophen-2-yl)-4,4-dimethylcyclohexa-2,5-dien-1-ylidene)malononitrile derivatives were synthesized and evaluated for anticancer effects. Morphological and nuclear changes in tumor cells were observed, indicating potential therapeutic applications .

Fungicidal Activity

Medicinal Chemistry

Anticancer Research

Propiedades

IUPAC Name |

N-[2-(thiophen-2-ylcarbamoylamino)phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S/c22-16(14-8-3-4-10-18-14)19-12-6-1-2-7-13(12)20-17(23)21-15-9-5-11-24-15/h1-11H,(H,19,22)(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUMRMSYPPVSSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2694446.png)

![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-2-yl)pyrimidine](/img/structure/B2694449.png)

![7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one](/img/structure/B2694450.png)

![1-(tert-butyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2694454.png)

![Ethyl 2-(2-(cyclohexylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2694458.png)